2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Overview
Description
2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is a complex organic compound characterized by the presence of fluorine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol typically involves multiple steps, including the introduction of fluorine atoms and the formation of the alkyne and diol functionalities. Common synthetic routes may involve the use of fluorinated reagents and catalysts under controlled conditions to achieve the desired product. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol can undergo various chemical reactions, including:
Oxidation: Conversion of the diol to corresponding ketones or aldehydes.
Reduction: Reduction of the alkyne to alkenes or alkanes.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol may yield diketones, while reduction of the alkyne may produce alkenes or alkanes.
Scientific Research Applications
2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-5-phenylhex-3-yne-2,5-diol: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohexane-2,5-diol: Saturated analog with different chemical properties.
Uniqueness
2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. Its alkyne functionality also provides opportunities for further chemical modifications and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1,1,1-trifluoro-5-(2-fluorophenyl)-2-phenylhex-3-yne-2,5-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4O2/c1-16(23,14-9-5-6-10-15(14)19)11-12-17(24,18(20,21)22)13-7-3-2-4-8-13/h2-10,23-24H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRQUFKFGIXVJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(C1=CC=CC=C1)(C(F)(F)F)O)(C2=CC=CC=C2F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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